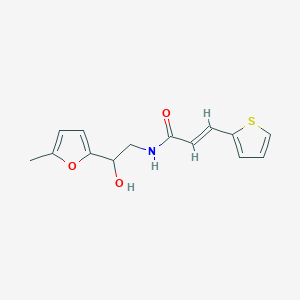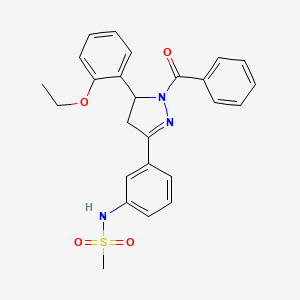
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that falls under the category of pyrazole derivatives. These compounds are known for their broad spectrum of biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. Starting with a benzoylation reaction to form the 1-benzoyl intermediate, followed by the introduction of the ethoxyphenyl group through a substitution reaction. The pyrazole ring is then formed through a cyclization reaction involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production may leverage high-throughput synthetic methods to optimize yields and purity. Techniques like continuous flow chemistry, microwave-assisted synthesis, and automated reactors can be employed to scale up the production while maintaining the integrity of the compound.
化学反应分析
Types of Reactions
This compound can undergo several types of reactions, such as:
Oxidation: Introducing oxygen atoms, typically with agents like hydrogen peroxide or ozone.
Reduction: Removing oxygen atoms or adding hydrogen atoms, often using hydrides or catalytic hydrogenation.
Substitution: Replacing one functional group with another, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, organolithium compounds.
Major Products Formed
Reactions typically lead to modified pyrazole derivatives or further functionalized sulfonamides, each exhibiting unique biological or chemical properties.
科学研究应用
Chemistry
In chemistry, this compound is explored for its role in catalytic processes and as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, it is studied for its enzyme inhibition properties, potentially serving as a lead compound in drug design.
Medicine
Medically, derivatives of this compound have shown promise in treating inflammation, cancer, and infectious diseases due to their ability to modulate biological pathways.
Industry
Industrially, this compound can be used in the development of novel materials or as a precursor for other high-value chemicals.
作用机制
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects is often through binding to specific enzymes or receptors, leading to the modulation of metabolic or signaling pathways. This can result in the inhibition or activation of these pathways, depending on the context of its use.
相似化合物的比较
Similar Compounds
N-(3-phenylpropyl)methanesulfonamide
N-(3-(1-benzoyl-5-phenylpyrazol-3-yl)phenyl)methanesulfonamide
Uniqueness
The unique structural attributes, such as the ethoxyphenyl group and the specific positioning of functional groups, confer distinctive biological activity and synthetic utility that set it apart from similar compounds.
属性
IUPAC Name |
N-[3-[2-benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-3-32-24-15-8-7-14-21(24)23-17-22(19-12-9-13-20(16-19)27-33(2,30)31)26-28(23)25(29)18-10-5-4-6-11-18/h4-16,23,27H,3,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGYAKVCSKTKRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/new.no-structure.jpg)
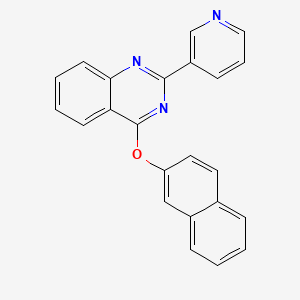
![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)
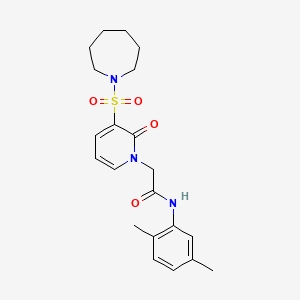
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385236.png)
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2385237.png)
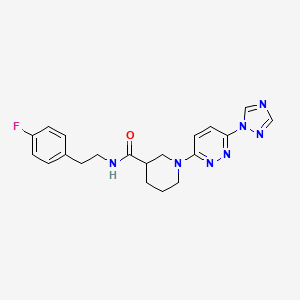
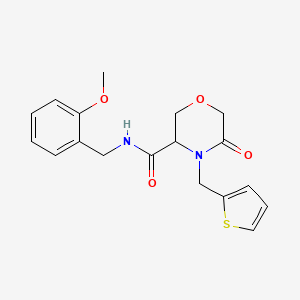
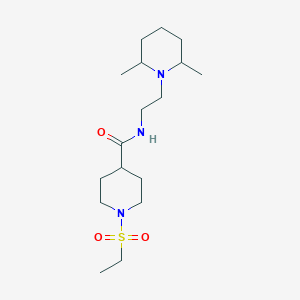

![2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2385244.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one](/img/structure/B2385247.png)
